4-(4-Ethynylphenyl)pyridine
Overview
Description
4-(4-Ethynylphenyl)pyridine, also known as Pyridine, 4-(4-ethynylphenyl)-, is an organic compound with the molecular formula C13H9N . It is commonly seen as a white to light yellow solid . It has properties similar to acetylene and pyridine, and can act as an aromatic substance .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethynylphenyl)pyridine is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ethynylphenyl group is attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of 4-(4-Ethynylphenyl)pyridine is influenced by the presence of the ethynylphenyl group and the pyridine ring. It has been studied at metal surfaces, showing sensitivity to the underlying metallic surfaces .Physical And Chemical Properties Analysis
4-(4-Ethynylphenyl)pyridine is a white to light yellow solid . It is slightly soluble in water but can dissolve in organic solvents . It has properties similar to acetylene and pyridine . The exact physical and chemical properties such as boiling point, melting point, etc., are not provided in the retrieved sources.Scientific Research Applications
Surface Chemistry and Self-Assembly
- Description : The behavior of 4-(4-Ethynylphenyl)pyridine on metal surfaces has been studied extensively using scanning tunneling microscopy (STM). The molecule’s self-assembly, Ullmann reaction, and pyridine coordination exhibit sensitivity to the underlying metallic substrates .
Catalysis and Organic Synthesis
Safety and Hazards
The safety data for 4-(4-Ethynylphenyl)pyridine is relatively limited . It is a very important chemical material that needs to be handled and stored carefully to prevent accidents . More detailed safety information should be sought from relevant chemical literature or discussions with professional chemists .
Mechanism of Action
Target of Action
4-(4-Ethynylphenyl)pyridine is an organic compound that is used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the formation of new chemical bonds.
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur . It does this without being consumed in the process, meaning it can be used repeatedly in a series of reactions.
Biochemical Pathways
The specific biochemical pathways affected by 4-(4-Ethynylphenyl)pyridine depend on the reactants it is used with. In general, it is involved in the formation of aromatic compounds, exhibiting properties similar to acetylene and pyridine . The downstream effects of these reactions can vary widely, depending on the specific synthesis process.
Result of Action
The result of 4-(4-Ethynylphenyl)pyridine’s action is the facilitation of chemical reactions, leading to the formation of new compounds. The specific molecular and cellular effects depend on the reactants and the synthesis process .
properties
IUPAC Name |
4-(4-ethynylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAMGILHTMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethynylphenyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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